molecular formula C15H9ClFNO4 B2713590 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate CAS No. 1105243-76-2

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate

Cat. No.: B2713590
CAS No.: 1105243-76-2
M. Wt: 321.69
InChI Key: IKCFSDIGLRIMLA-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate is a complex organic compound that features a furan ring, an isoxazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and isoxazole rings separately, followed by their coupling to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial synthesis of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the isoxazole ring can yield isoxazoline derivatives.

Scientific Research Applications

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furan-2-carboxylic acid and 5-hydroxymethylfurfural share the furan ring structure.

    Isoxazole Derivatives: Compounds such as isoxazoline and isoxazole-4-carboxylic acid are structurally similar.

    Benzoate Esters: Compounds like methyl 2-chlorobenzoate and ethyl 4-fluorobenzoate share the benzoate ester functionality.

Uniqueness

What sets (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate apart is its combination of these three distinct functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO4/c16-10-3-1-4-11(17)14(10)15(19)21-8-9-7-13(22-18-9)12-5-2-6-20-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCFSDIGLRIMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OCC2=NOC(=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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